1,7-Diazabicyclo[4.1.0]heptane
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Overview
Description
1,7-Diazabicyclo[410]heptane is a bicyclic organic compound characterized by a unique structure that includes two nitrogen atoms within a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Diazabicyclo[4.1.0]heptane can be synthesized through the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. The scalability of these reactions makes them suitable for industrial applications, where the compound can be produced in significant quantities.
Chemical Reactions Analysis
Types of Reactions
1,7-Diazabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced nitrogen-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Scientific Research Applications
1,7-Diazabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which 1,7-Diazabicyclo[4.1.0]heptane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Diazabicyclo[3.1.0]hexane: Another bicyclic compound with two nitrogen atoms, but with a different ring size and structure.
2,7-Diazabicyclo[2.2.1]heptane: A compound with a similar bicyclic structure but different nitrogen atom positions.
Uniqueness
1,7-Diazabicyclo[4.1.0]heptane is unique due to its specific ring structure and the positioning of the nitrogen atoms. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
21274-59-9 |
---|---|
Molecular Formula |
C5H10N2 |
Molecular Weight |
98.15 g/mol |
IUPAC Name |
1,7-diazabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H10N2/c1-2-4-7-5(3-1)6-7/h5-6H,1-4H2 |
InChI Key |
VINDUDNHBWRPMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)N2 |
Origin of Product |
United States |
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